7-hydroxy-4-(4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-2-one
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Overview
Description
7-Hydroxy-4-(4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-2-one is a derivative of coumarin . Coumarins are a large class of compounds with the core structure of 1,2-benzopyranone . They are widely found in various natural plants as well as microbial metabolites . Many of these coumarin derivatives have anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-HIV biological activities . In addition, coumarin contains an α,β-unsaturated lipid structure, which leads to strong fluorescence of their derivatives, and it has important application value in fluorescent probes, dyes, and optical materials .
Synthesis Analysis
The synthesis of this compound and other coumarin derivatives has attracted the attention of many research groups due to their good biological activity and application value . The Pechmann coumarin synthesis method is commonly used, where the influence of various Lewis acids on the reaction is discussed, and the optimal synthesis conditions of 7-hydroxy-4-substituted coumarins are explored .Molecular Structure Analysis
The molecular formula of this compound is C17H14O3 . It has an average mass of 266.291 Da and a monoisotopic mass of 266.094299 Da .Chemical Reactions Analysis
The synthesis of this compound involves the Pechmann coumarin synthesis method . This method involves the influence of various Lewis acids on the reaction . The optimal synthesis conditions of 7-hydroxy-4-substituted coumarins are explored based on the experimental results .Scientific Research Applications
Chemical Synthesis and Molecular Structure
7-Hydroxy-4-(4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-2-one has been involved in various chemical synthesis processes and molecular structure analyses. For instance, Bourke & Collins (1997) detailed the conversion of 7-methoxy-3,4-dihydro-2H-1-benzopyran-2-one into other compounds through a series of chemical reactions involving tert-butyldimethylsilyloxy and methylation sequences (Bourke & Collins, 1997). Similarly, Geng et al. (2011) isolated the compound from traditional Chinese medicine and provided detailed molecular conformation, supported by intramolecular hydrogen bonding (Hua-wei Geng et al., 2011).
Medicinal Chemistry and Biological Activities
The compound has been identified in the context of biological activities and medicinal chemistry. For example, Anis et al. (2002) isolated new compounds from Cuscuta reflexa, including derivatives of this compound, which demonstrated strong inhibitory activity against alpha-glucosidase (E. Anis et al., 2002). Additionally, Gupta et al. (2006) synthesized benzopyran derivatives as potential selective estrogen receptor modulators (SERMs), indicating a role in estrogen receptor binding and anticancer activity (Atul Gupta et al., 2006).
Crystallography and Material Science
In the field of crystallography and material science, Manolov & Maichle‐Moessmer (2007) reported on the crystal structure of a derivative of this compound, revealing insights into its molecular geometry and stereochemistry (I. Manolov & C. Maichle‐Moessmer, 2007).
Mechanism of Action
Target of Action
Many coumarin derivatives, which this compound is a part of, have been found to exhibit good biological activities . They have been used in clinical medicine or are being studied in proprietary medicinal research .
Mode of Action
Coumarin derivatives are known to interact with various biological targets due to their unique stability and strong fluorescence .
Biochemical Pathways
Coumarin derivatives are known to influence various biochemical pathways due to their diverse biological and therapeutic properties .
Pharmacokinetics
The pharmacokinetic properties of coumarin derivatives are generally influenced by their chemical structure and the presence of functional groups .
Result of Action
Coumarin derivatives are known to have anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-hiv biological activities .
Action Environment
The action of coumarin derivatives can be influenced by various environmental factors such as ph, temperature, and the presence of other molecules .
Properties
IUPAC Name |
7-hydroxy-4-(4-methoxyphenyl)-3,4-dihydrochromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-19-12-5-2-10(3-6-12)14-9-16(18)20-15-8-11(17)4-7-13(14)15/h2-8,14,17H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTWPOIVJDSMAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)OC3=C2C=CC(=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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